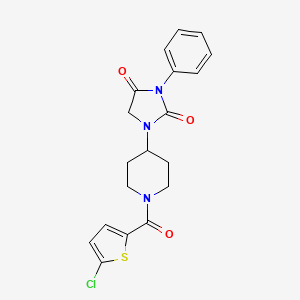

1-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

Chemical Structure: The compound features a piperidin-4-yl group linked to an imidazolidine-2,4-dione core, substituted with a phenyl group at position 3 and a 5-chlorothiophene-2-carbonyl moiety at the piperidine nitrogen.

Molecular Formula: C₂₁H₁₉ClN₄O₃S (molecular weight: 434.91 g/mol).

Key Features: The 5-chlorothiophene group introduces electron-withdrawing and hydrophobic properties, while the imidazolidinedione core may contribute to hydrogen bonding and conformational rigidity.

Properties

IUPAC Name |

1-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S/c20-16-7-6-15(27-16)18(25)21-10-8-13(9-11-21)22-12-17(24)23(19(22)26)14-4-2-1-3-5-14/h1-7,13H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKUGCIMXDIRKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structural Overview

The compound comprises several key structural elements:

- Chlorothiophene moiety : Contributes to the compound's reactivity and biological interactions.

- Piperidine ring : Known for its role in various pharmacological activities.

- Imidazolidine-2,4-dione core : Imparts stability and potential for interaction with biological targets.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities, primarily due to its unique combination of functional groups. Key areas of interest include:

Antitumor Activity

Studies suggest that compounds with similar structures have shown antitumor properties . The presence of the imidazolidine core may facilitate interactions with cellular targets involved in tumor growth and proliferation.

Antimicrobial Effects

Compounds related to this structure have demonstrated antimicrobial activity , making it a candidate for further exploration in treating infections. The chlorine atom in the chlorothiophene moiety is often associated with enhanced antimicrobial properties.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, notably those involved in coagulation pathways. For instance, similar compounds have been shown to inhibit thrombin and factor Xa, suggesting potential applications in anticoagulation therapy.

Case Studies

- Thrombin and Factor Xa Inhibition :

-

Antitumor Studies :

- Compounds with structural similarities have been tested against various cancer cell lines, showing significant cytotoxicity. The mechanism often involves the disruption of cellular signaling pathways critical for tumor survival and growth.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the unique structural features allow for favorable interactions with proteins involved in disease processes.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-(pyridin-3-yl)-1H-imidazole | Imidazole ring with chlorine substitution | Antimicrobial |

| Piperidine derivatives | Various substituents on piperidine | Analgesic properties |

| Trifluoromethyl-substituted imidazolines | Trifluoromethyl group attached | Antitumor activity |

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a unique structural arrangement that includes:

- A piperidine ring ,

- A chlorothiophene moiety ,

- An imidazolidine-2,4-dione framework .

The synthesis of this compound typically involves multiple steps, including:

- Formation of the piperidine derivative.

- Introduction of the chlorothiophene carbonyl group.

- Construction of the imidazolidine ring through cyclization reactions.

The synthesis can be optimized by varying reaction conditions such as temperature and solvent choice to enhance yield and purity.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies suggest that derivatives of imidazolidine compounds show efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chlorothiophene moiety may enhance this activity due to its electron-withdrawing properties, which can influence the compound's interaction with bacterial cell membranes.

- Antitumor Properties : Compounds analogous to 1-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism is thought to involve the inhibition of specific proteins that regulate cell proliferation and apoptosis .

- Anti-inflammatory Effects : Some studies have indicated that imidazolidine derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Evaluation

In a recent study, several derivatives of imidazolidine were synthesized and tested for antimicrobial activity. The results demonstrated that compounds with similar structural features to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The study utilized a disc diffusion method to quantify antimicrobial efficacy, revealing promising results for further development .

Case Study 2: Antitumor Activity

Another research project focused on the antitumor properties of related compounds. The study employed in vitro assays using human cancer cell lines. Results indicated that certain derivatives led to a marked decrease in cell viability, suggesting potential as chemotherapeutic agents. Molecular docking studies were performed to predict binding affinities to target proteins involved in cancer progression .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for therapeutic applications in:

- Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.

- Cancer Treatment : As part of combination therapies targeting specific cancer types.

- Inflammatory Disorders : As a novel anti-inflammatory drug candidate.

Chemical Reactions Analysis

Piperidine Functionalization

The piperidine ring is first functionalized with the chlorothiophene carbonyl group. This step typically employs N,N-carbonyldiimidazole (CDI) as a coupling reagent in a solvent mixture of 1-methyl-2-pyrrolidone (NMP) and toluene at 75–85°C . Collidine is used as a base to neutralize HCl generated during the reaction.

Reaction Conditions :

| Step | Reagents/Conditions | Role |

|---|---|---|

| 1 | CDI, NMP/toluene | Activates carboxylic acid for amide bond formation |

| 2 | Collidine, 80–83°C | Base for HCl neutralization |

Imidazolidine-2,4-dione Formation

The imidazolidine-2,4-dione core is constructed via cyclization of a urea precursor. This step involves intramolecular dehydration, often catalyzed by acidic or basic conditions, though specific details for this compound remain proprietary.

Chlorothiophene Carbonyl Group

-

Nucleophilic Acyl Substitution : The carbonyl is reactive toward nucleophiles (e.g., amines, alcohols), enabling further derivatization.

-

Electrophilic Aromatic Substitution : The electron-withdrawing chlorine on the thiophene ring directs electrophiles to the 4-position, though steric hindrance from the piperidine may limit reactivity .

Imidazolidine-2,4-dione Core

-

Hydrolysis : Under strongly acidic or basic conditions, the urea-like structure may undergo ring-opening to form a dicarboxylic acid derivative.

-

Reduction : The carbonyl groups could be reduced to alcohols using agents like LiAlH4, though this has not been explicitly documented for this compound.

Piperidine Ring

-

Alkylation/Acylation : The secondary amine in the piperidine ring (if protonated) can undergo alkylation or acylation reactions to introduce new substituents .

Stability Under Various Conditions

Comparative Reaction Data for Structural Analogs

Inferred Reactivity for Drug Design

-

Antimicrobial Derivatives : Introducing sulfonamide groups at the piperidine nitrogen could enhance bacterial target binding.

-

Antitumor Prodrugs : Esterification of the dione carbonyls may improve bioavailability, with subsequent hydrolysis in vivo.

Limitations and Unknowns

-

Catalytic Asymmetric Synthesis : No data exists on enantioselective routes to this compound.

-

Cross-Coupling Reactions : Potential for Suzuki-Miyaura coupling at the thiophene ring remains unexplored.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Table 1: Structural and Functional Comparison

Key Observations from Structural Comparisons

Heterocyclic Influence: The 5-chlorothiophene substituent (in the target compound) introduces distinct electronic and steric properties compared to quinoline (e.g., 6-chloroquinoline in ) or benzothiadiazole (e.g., BG15713 in ). Chlorothiophene’s smaller size and sulfur atom may enhance membrane permeability compared to bulkier aromatic systems.

Core Modifications :

- The imidazolidine-2,4-dione core is conserved in BG15713 and the methoxybenzofuran analogue (), suggesting its role in maintaining rigidity or binding affinity.

- DMPI () replaces the dione core with an indole-pyridine system, enabling π-π stacking interactions critical for MRSA synergism.

Biological Activity Trends: Compounds with chlorinated aromatic systems (e.g., 6-chloroquinoline in ) show antiviral activity, likely due to interactions with hydrophobic pockets in viral proteins. Piperidine-linked diones (e.g., BG15713 and the target compound) lack explicit activity data in the evidence but share structural motifs with pharmacologically active molecules.

Research Findings and Gaps

- Antiviral Potential: Structural parallels to 6-chloroquinoline derivatives () suggest possible utility against viral targets, but direct evidence is absent.

- Need for Experimental Validation: None of the evidence explicitly reports biological data for the target compound, highlighting a critical gap in understanding its pharmacological profile.

Q & A

Basic: What are the critical parameters for optimizing the synthesis yield of 1-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?

Answer:

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution in piperidine derivatives .

- Temperature control : Maintaining 0–5°C during coupling reactions minimizes side-product formation .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) improves purity (>99%) .

- Reagent stoichiometry : Precise molar ratios of 5-chlorothiophene-2-carbonyl chloride to piperidin-4-yl intermediates reduce unreacted starting material .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- 1H/13C NMR : Resolves imidazolidine-2,4-dione ring conformation and piperidine substitution patterns (δ 4.2–4.8 ppm for piperidinyl protons; δ 170–175 ppm for carbonyl carbons) .

- IR spectroscopy : Confirms carbonyl stretching vibrations (C=O at ~1750 cm⁻¹) and thiophene C-Cl bonds (600–800 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 405.06 [M+H]+) and fragmentation patterns .

Advanced: How can researchers resolve conflicting spectroscopic data during structural elucidation?

Answer:

- Multi-technique cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .

- X-ray crystallography : Resolve stereochemical ambiguities in the piperidine ring or imidazolidine substituents .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts for comparison with experimental data .

Advanced: What experimental strategies mitigate solubility challenges in biological assays for this compound?

Answer:

- Co-solvent systems : Use DMSO/PBS (≤1% v/v) to enhance aqueous solubility while maintaining bioactivity .

- Prodrug derivatization : Introduce transient hydrophilic groups (e.g., phosphate esters) at the 3-phenyl position .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability without structural modification .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (H315/H319) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., thiophene derivatives) .

- Spill management : Neutralize with activated carbon and dispose via hazardous waste protocols (P501/P502) .

Advanced: How can researchers validate the compound’s pharmacophore in structure-activity relationship (SAR) studies?

Answer:

- Fragment-based design : Synthesize analogs with modifications to the 5-chlorothiophene or imidazolidine-2,4-dione moieties .

- Biological assays : Test against target enzymes (e.g., kinases) to correlate activity with specific substituents .

- Molecular docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) .

Basic: What storage conditions ensure long-term stability of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carbonyl groups .

- Inert atmosphere : Argon/vacuum-sealed containers minimize oxidative degradation .

Advanced: How can researchers address discrepancies between in vitro and in silico activity predictions?

Answer:

- Re-evaluate assay conditions : Confirm target enzyme purity and buffer composition (e.g., pH 6.5 ammonium acetate for stability) .

- MD simulations : Perform 100-ns molecular dynamics runs to assess conformational flexibility under physiological conditions .

- Meta-analysis : Compare data with structurally related piperidine-imidazolidine hybrids to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.